molecular formula C13H17F2NO B7866512 2-(Cyclohexylmethoxy)-3,4-difluoroaniline

2-(Cyclohexylmethoxy)-3,4-difluoroaniline

Cat. No.: B7866512
M. Wt: 241.28 g/mol
InChI Key: RPMLYVSJWYDUGX-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-3,4-difluoroaniline is an organic compound characterized by a cyclohexylmethoxy group attached to a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethoxy)-3,4-difluoroaniline typically involves the reaction of cyclohexylmethanol with 3,4-difluoroaniline under specific conditions. The reaction can be facilitated by using a suitable catalyst and maintaining appropriate temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that ensure high yield and purity. The process involves the use of large-scale reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylmethoxy)-3,4-difluoroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-(Cyclohexylmethoxy)-3,4-difluoroaniline has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(Cyclohexylmethoxy)-3,4-difluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • 2-(Cyclohexylmethoxy)-1-ethanamine

  • [2-(Cyclohexylmethoxy)phenyl]methanamine

  • 6-Cyclohexylmethoxy-2-(3-chloroanilino)purine

Uniqueness: 2-(Cyclohexylmethoxy)-3,4-difluoroaniline is unique due to its specific structural features, which influence its reactivity and potential applications. Its difluoroaniline group provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(cyclohexylmethoxy)-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-10-6-7-11(16)13(12(10)15)17-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMLYVSJWYDUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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